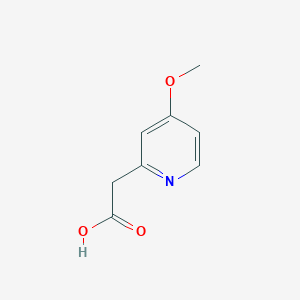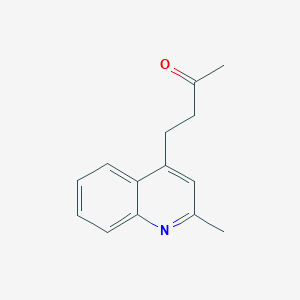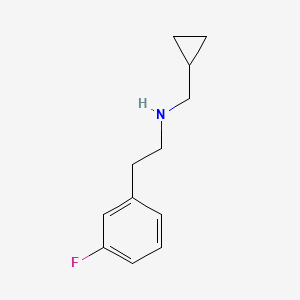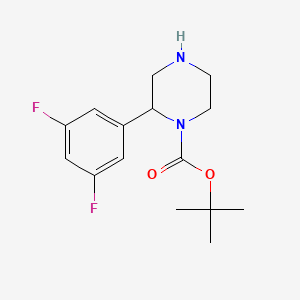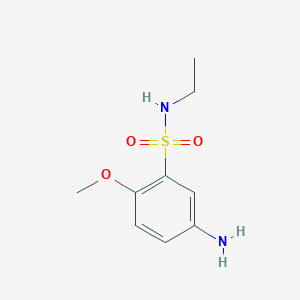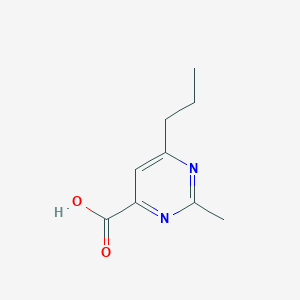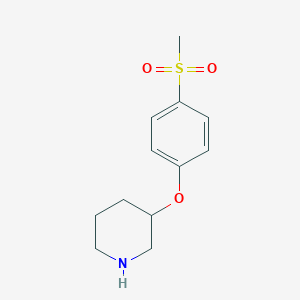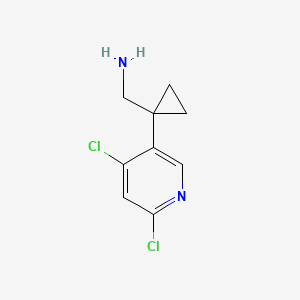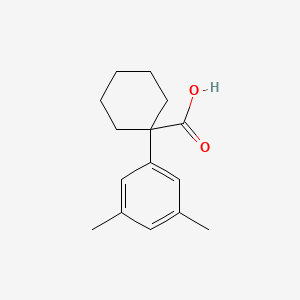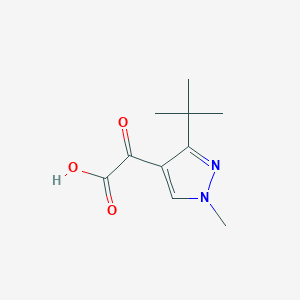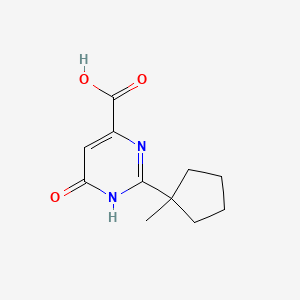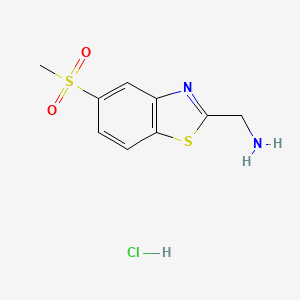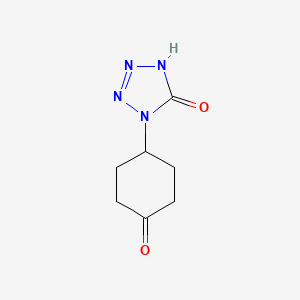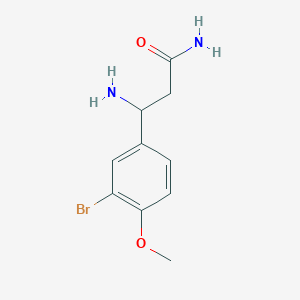![molecular formula C8H15BrClNO B13538396 rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride typically involves multiple steps. The starting material is often a bicyclic compound, which undergoes bromination to introduce the bromo group. This is followed by a series of reactions to introduce the methanamine group and finally, the hydrochloride salt is formed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Products include reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Potential applications in the study of enzyme interactions and inhibition.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- Studied for its interactions with biological targets.
Industry:
- Potential use in the development of new materials and chemicals.
- Studied for its applications in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methanamine group can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
- rac-1-[(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
- rac-1-[(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride
Comparison:
- Uniqueness: The bromo group in rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride provides unique reactivity compared to the iodo and chloro analogs.
- Reactivity: The bromo compound may have different reactivity and stability profiles compared to its iodo and chloro counterparts.
- Applications: The specific applications may vary based on the reactivity and stability of the compound.
Properties
Molecular Formula |
C8H15BrClNO |
|---|---|
Molecular Weight |
256.57 g/mol |
IUPAC Name |
[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-6-1-2-8(4-10)3-7(6)11-5-8;/h6-7H,1-5,10H2;1H/t6-,7-,8-;/m1./s1 |
InChI Key |
UYVUKVVRKYTZQD-QTPPMTSNSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]([C@@H]1Br)OC2)CN.Cl |
Canonical SMILES |
C1CC2(CC(C1Br)OC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


